4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
Description
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative featuring a methyl group at position 4 and a (1-methylpyrrolidin-3-yl)oxy substituent at position 2. The methyl group at position 4 likely increases lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
4-methyl-2-(1-methylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-3-5-11-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYHLJVRZDDOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the reaction of 4-methylpyrimidine with 1-methyl-3-hydroxypyrrolidine under suitable conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
One of the notable applications of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is its role as an intermediate in the synthesis of selective BCL-2 inhibitors, such as ABT-199 (Venetoclax). BCL-2 is a protein that helps cancer cells evade apoptosis, making it a target for cancer therapies. ABT-199 has shown efficacy in treating chronic lymphocytic leukemia (CLL) and certain types of breast cancer by restoring the apoptotic process in cancer cells .
2. Neurological Research
The compound's structural similarity to other pyrimidine derivatives suggests potential applications in neurological research. Pyrimidine compounds have been studied for their effects on neurotransmitter systems, particularly in modulating potassium channels and calcium influx, which are critical for synaptic transmission and neuronal excitability. For instance, derivatives like 4-Aminopyridine are known to enhance neurotransmitter release by blocking potassium channels, thus improving conditions like multiple sclerosis .
Materials Science Applications
1. Solvent Properties
This compound may exhibit favorable solvent properties similar to other pyrimidine derivatives. Its ability to dissolve various polymers could make it useful in applications involving surface treatments or coatings. This characteristic is particularly valuable in the formulation of advanced materials used in electronics and pharmaceuticals .
2. Polymer Chemistry
The compound's unique functional groups might allow it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance.
Case Study 1: Synthesis of BCL-2 Inhibitors
A study conducted on the synthesis of BCL-2 inhibitors highlighted the effectiveness of this compound as an intermediate. The synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in vitro. The results underscored the importance of this compound in developing targeted cancer therapies .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of pyrimidine derivatives has shown that compounds similar to this compound can enhance synaptic transmission by modulating ion channel activity. In animal models, these compounds improved motor function and cognitive performance, suggesting potential therapeutic applications for neurological disorders .
Data Tables
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine and related compounds:
Physicochemical and Electronic Properties
- In contrast, the methylthio group in 4-Methyl-2-(methylthio)pyrimidine () introduces a weaker electron-donating effect but may increase susceptibility to oxidation or nucleophilic substitution .
- Solubility : The pyrrolidine ring and ether linkage in the target compound likely improve water solubility compared to the bicyclic analog (), where the fused cyclopentane ring reduces polarity .
- pKa Trends : For 4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a predicted pKa of 5.58 suggests moderate basicity, whereas the target compound’s pyrrolidinyloxy group may exhibit a lower pKa due to the electron-withdrawing oxygen .
Biological Activity
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic organic compound notable for its potential biological activities, particularly as an enzyme inhibitor. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound consists of a pyrimidine ring substituted at the 4-position with a methyl group and at the 2-position with an ether linkage to a 1-methylpyrrolidine moiety. This specific substitution pattern is crucial for its biological activity and pharmacological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Pyrimidine ring with methyl and ether substitutions | Significant enzyme inhibition potential |
| 4-Methyl-2-[(1-methylpyrrolidin-2-yl)oxy]pyrimidine | Similar structure with different pyrrolidine substitution | Variations in biological activity |
| 4-Methyl-2-[(1-ethylpyrrolidin-3-yl)oxy]pyrimidine | Ethyl instead of methyl substitution | Distinct pharmacological profiles |
The mechanism of action of this compound primarily involves its ability to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can prevent substrate access and modulate various biochemical pathways, which is essential for its therapeutic potential.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, which can lead to diverse pharmacological outcomes. The inhibition mechanism is often characterized by binding affinity studies that reveal how well the compound occupies the active site of target enzymes.
Pharmacological Effects
Studies have shown that derivatives of pyrimidine compounds can exhibit a range of biological activities, including:
- Antioxidant Activity: Protects cells from oxidative stress.
- Antibacterial Properties: Inhibits growth of bacterial strains.
- Antiviral Activity: Shows potential against viral infections.
- Anti-inflammatory Effects: Reduces inflammation in various models.
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrimidine derivatives, providing insights into structure–activity relationships (SAR). For instance:
- Anticancer Activity: A study demonstrated that pyrimidine derivatives could inhibit cancer cell proliferation through specific enzyme targeting, showcasing their potential as anticancer agents.
- Inflammatory Disease Models: In vivo studies have indicated that compounds similar to this compound significantly reduce symptoms in models of inflammatory diseases.
- Binding Affinity Studies: Research involving molecular docking has illustrated how modifications in the pyrrolidine moiety affect binding affinities to different enzyme targets, emphasizing the importance of structural variations.
Synthesis and Applications
The synthesis typically involves reacting 4-methylpyrimidine with 1-methyl-3-hydroxypyrrolidine under basic conditions. This method has been optimized for yield and purity, facilitating further research into its applications in medicinal chemistry.
Applications include:
- Development of new therapeutic agents targeting various diseases.
- Exploration of structure–activity relationships for drug design.
Q & A
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315 for skin irritation). Use fume hoods for weighing, and store in airtight containers under inert gas (N₂). outlines first-aid measures for inhalation or skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
